molecular formula C9H9N3O3S B11141455 Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate

Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B11141455
M. Wt: 239.25 g/mol
InChI Key: BUNFYKYWTIULKO-UHFFFAOYSA-N
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Description

Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that contains a furan ring, a thiazole ring, and a carbamate group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with furan-2-carbaldehyde under acidic conditions to form the intermediate compound, which is then treated with methyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate, known for its antimicrobial properties.

    Furan-2-carbaldehyde: Another precursor, used in the synthesis of various furan derivatives with biological activities.

    Methyl isocyanate: A reagent used in the synthesis of carbamate derivatives.

Uniqueness

Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to its combination of a furan ring, a thiazole ring, and a carbamate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C9H9N3O3S/c1-14-9(13)12-7-6(11-8(10)16-7)5-3-2-4-15-5/h2-4H,1H3,(H2,10,11)(H,12,13)

InChI Key

BUNFYKYWTIULKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(N=C(S1)N)C2=CC=CO2

Origin of Product

United States

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